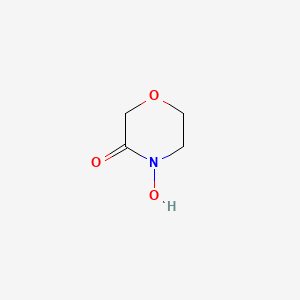
4-Hydroxymorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxymorpholin-3-one is a heterocyclic organic compound characterized by a morpholine ring with a hydroxyl group at the fourth position and a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymorpholin-3-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-aminoethanol with glyoxylic acid under acidic conditions, leading to the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentration.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 3,4-dioxomorpholine.
Reduction: The ketone group can be reduced to form 4-hydroxymorpholine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3,4-Dioxomorpholine
Reduction: 4-Hydroxymorpholine
Substitution: Various substituted morpholinones depending on the substituent introduced.
Scientific Research Applications
4-Hydroxymorpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxymorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
4-Benzyl-2-hydroxymorpholin-3-one: Similar structure but with a benzyl group at the fourth position.
3,4-Dioxomorpholine: An oxidized form of 4-Hydroxymorpholin-3-one with two ketone groups.
4-Hydroxymorpholine: A reduced form with a hydroxyl group but no ketone group.
Uniqueness: this compound is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct reactivity and binding properties compared to its analogs.
Properties
Molecular Formula |
C4H7NO3 |
|---|---|
Molecular Weight |
117.10 g/mol |
IUPAC Name |
4-hydroxymorpholin-3-one |
InChI |
InChI=1S/C4H7NO3/c6-4-3-8-2-1-5(4)7/h7H,1-3H2 |
InChI Key |
PESMSBSGHUDSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


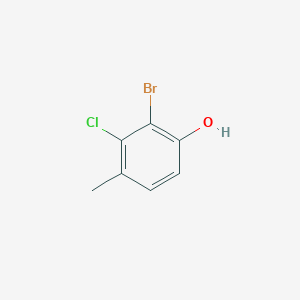
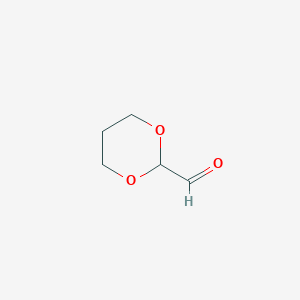
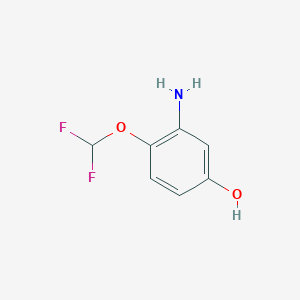

![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)
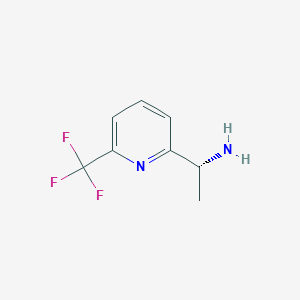
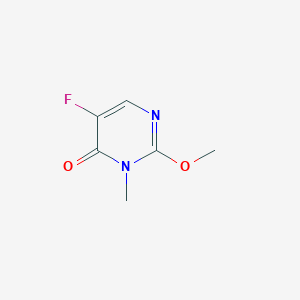

![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)





